Marinostatin D

Description

Properties

CAS No. |

139113-32-9 |

|---|---|

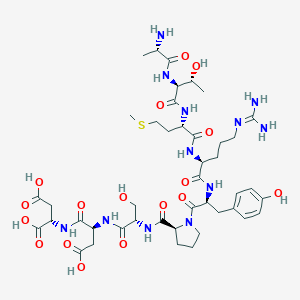

Molecular Formula |

C43H66N12O17S |

Molecular Weight |

1055.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C43H66N12O17S/c1-20(44)34(63)54-33(21(2)57)40(69)49-25(12-15-73-3)36(65)48-24(6-4-13-47-43(45)46)35(64)51-27(16-22-8-10-23(58)11-9-22)41(70)55-14-5-7-30(55)39(68)53-29(19-56)38(67)50-26(17-31(59)60)37(66)52-28(42(71)72)18-32(61)62/h8-11,20-21,24-30,33,56-58H,4-7,12-19,44H2,1-3H3,(H,48,65)(H,49,69)(H,50,67)(H,51,64)(H,52,66)(H,53,68)(H,54,63)(H,59,60)(H,61,62)(H,71,72)(H4,45,46,47)/t20-,21+,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1 |

InChI Key |

WJDXFSGDJCWRCO-IIUYZQMUSA-N |

SMILES |

CC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |

sequence |

ATMRYPSDD |

Synonyms |

Ala-Thr-Met-Arg-Tyr-Pro-Ser-Asp-Asp-Ser-Glu alanyl-threonyl-methionyl-arginyl-tyrosyl-prolyl-seryl-aspartyl-aspartyl-seryl-glutamine marinostatin D |

Origin of Product |

United States |

Structural Elucidation of Marinostatin D

Primary Amino Acid Sequence Determination of Marinostatin D

The foundational step in the structural characterization of this compound was the determination of its primary amino acid sequence. Initial studies identified this compound as a homologue of other marinostatins, which are a family of peptide protease inhibitors researchmap.jp. The definitive amino acid sequence of this compound was determined to be a short, 11-residue peptide researchmap.jpoup.com.

The established primary structure of this compound is: Ala-Thr-Met-Arg-Tyr-Pro-Ser-Asp-Asp-Ser-Glu researchmap.jpoup.com

This sequence was elucidated through established protein chemistry techniques. For the broader marinostatin family, Edman degradation was a key method employed for sequencing researchgate.net. This technique sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified. The sequence of this compound was further confirmed by cloning and sequencing the gene (mstI) responsible for its production. This genetic analysis revealed that marinostatins are synthesized as a precursor peptide which is then post-translationally modified to its mature form researchgate.net.

| Compound Name |

| This compound |

| Alanine |

| Threonine |

| Methionine |

| Arginine |

| Tyrosine |

| Proline |

| Serine |

| Aspartic acid |

| Glutamic acid |

Characterization of Cyclic Architecture and Ester Linkages in this compound

A defining characteristic of the marinostatin family is its cyclic structure, which is crucial for its biological activity. This cyclization is not achieved through typical disulfide bonds but rather through intramolecular ester linkages. The presence of these ester bonds was first inferred from the loss of inhibitory activity upon treatment with alkaline solutions, which are known to hydrolyze ester bonds researchmap.jp. Further evidence came from mass spectrometry analysis, which revealed a molecular weight lower than that calculated from the amino acid composition alone, corresponding to the loss of two water molecules—a hallmark of ester bond formation researchmap.jp.

Specific Positions of Intra-Molecular Ester Bond Formation

While direct experimental data solely on this compound's ester bond locations is limited, detailed studies on a closely related 12-residue marinostatin provide a clear precedent. In this homologue, two ester linkages have been identified: one between the side chains of Threonine at position 3 (Thr3) and Aspartic acid at position 9 (Asp9) , and a second between Serine at position 8 (Ser8) and Aspartic acid at position 11 (Asp11) researchgate.net. These linkages are formed between the hydroxyl group of the threonine/serine residues and the carboxyl group of the aspartic acid residues. Given the high degree of sequence conservation, it is highly probable that this compound adopts a similar bonding pattern.

Identification of Fused Cyclic Regions

The presence of two intramolecular ester bonds results in a complex, fused bicyclic structure researchgate.net. The Thr3-Asp9 linkage creates a primary macrocycle. The second linkage, Ser8-Asp11, forms a smaller ring that is fused to the first. The residues Ser8 and Asp9 are shared between the two cyclic regions, acting as the junction point for this fused architecture researchgate.net. This rigid, bicyclic arrangement is a critical feature that contributes to the conformational stability of the molecule.

Three-Dimensional Conformational Analysis and Critical Structural Motifs

The biological activity of this compound is intrinsically linked to its specific three-dimensional shape. The fused bicyclic structure, enforced by the ester linkages, creates a rigid scaffold. This rigidity is essential for its function as a canonical protease inhibitor, allowing it to bind effectively to the active site of target enzymes researchgate.net. The solution structure of marinostatins has been investigated using high-resolution nuclear magnetic resonance (NMR) spectroscopy, coupled with molecular dynamics calculations researchgate.net.

Biosynthetic Pathways of Marinostatin D

Genetic Basis of Marinostatin D Production: mst Gene Cluster

The biosynthesis of this compound is orchestrated by the mst gene cluster. This cluster houses the essential genetic information for the production of the precursor peptide and the enzymes required for its modification. The core components of this gene cluster from the marine bacterium Algicola sagamiensis have been identified, shedding light on the fundamental steps of marinostatin synthesis. nih.gov

The organization of the mst gene cluster is relatively streamlined, containing the gene for the precursor peptide, mstA, and the gene for the macrocyclization enzyme, mstB. nih.gov While a dedicated transporter for the mature peptide is expected to be part of or associated with the cluster, further research is needed to definitively identify and characterize it.

Table 1: Genes of the this compound (mst) Biosynthetic Gene Cluster

| Gene | Putative Function |

| mstA | Encodes the precursor peptide containing the core marinostatin sequence. nih.gov |

| mstB | Encodes an ATP-grasp ligase responsible for the formation of the two ester cross-links. nih.gov |

| Putative Transporter | Likely an ABC transporter responsible for exporting the mature this compound from the cell. nih.gov |

Enzymology of Macrocyclization: The Role of ATP-Grasp Ligases in Ester Bond Formation

The defining structural features of this compound, its two intramolecular ester bonds, are installed by an enzyme belonging to the ATP-grasp superfamily of ligases. nih.gov These enzymes are known for their ability to catalyze the formation of amide or ester bonds in an ATP-dependent manner. nih.gov In the biosynthesis of this compound, the ATP-grasp ligase, MstB, is the key catalyst. nih.gov

The mechanism of action for ATP-grasp ligases involves the activation of a carboxylate group via phosphorylation, using ATP to form a high-energy acylphosphate intermediate. nih.gov This is followed by a nucleophilic attack from a hydroxyl group of a serine or threonine residue within the precursor peptide, leading to the formation of an ester linkage and the release of ADP and inorganic phosphate. MstB catalyzes two such reactions to form the bicyclic structure of this compound.

Precursor Peptide Processing and Post-Translational Maturation of this compound

The journey from a gene to the final bioactive peptide involves a series of precise molecular events. The biosynthesis of this compound is a classic example of the RiPP pathway.

The process begins with the ribosomal synthesis of the precursor peptide, MstA. nih.gov This precursor consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide that contains the actual this compound sequence. nih.gov The leader peptide plays a crucial role in guiding the post-translational modifications by interacting with the modifying enzymes. A highly conserved α-helical motif within the leader peptide is essential for recognition by the ATP-grasp ligase. acs.orgresearchgate.net

Following translation, the MstA precursor peptide is recognized by the ATP-grasp ligase, MstB. MstB then catalyzes the two intramolecular ester bond formations within the core peptide region, creating the characteristic bicyclic structure. Once the macrocyclization is complete, the leader peptide is cleaved off by a protease. While the specific protease has not been definitively identified for this compound, in many RiPP pathways, this cleavage is often carried out by a dedicated protease or a peptidase domain associated with the transporter protein. nih.gov The final step involves the export of the mature, folded this compound out of the cell, a process likely mediated by an ABC transporter. nih.gov

Phylogenetic and Evolutionary Relationships with Microviridin Biosynthesis

The biosynthetic pathway of marinostatins is evolutionarily linked to that of the microviridins, a larger family of tricyclic depsipeptides produced primarily by cyanobacteria. nih.govnih.gov Phylogenetic analysis of the ATP-grasp ligases from various microviridin and marinostatin biosynthetic gene clusters reveals a close relationship. acs.org

The key difference between the biosynthesis of microviridins and marinostatins lies in the enzymatic machinery. Microviridin biosynthesis typically involves two distinct ATP-grasp ligases: one that forms two ester bonds (a homolog of MstB) and another that installs a lactam (amide) bond. nih.gov It is proposed that marinostatin biosynthetic pathways evolved from microviridin pathways through the loss of the gene encoding the second ATP-grasp ligase responsible for the lactam ring formation. acs.org This gene loss event results in the production of the bicyclic marinostatin structure instead of the tricyclic microviridin scaffold. The widespread occurrence of microviridin-like gene clusters across different bacterial phyla suggests a complex evolutionary history involving both vertical descent and horizontal gene transfer. acs.orgnih.gov

Chemical Synthesis of Marinostatin D and Its Analogs

Strategies for the Total Synthesis of Marinostatin D

The total synthesis of marinostatins, including this compound, has been approached through a combination of solid-phase peptide synthesis (SPPS) and solution-phase techniques. A key challenge is the orthogonal formation of the two ester bonds, which requires careful selection of protecting groups.

A crucial aspect of marinostatin synthesis is the regioselective formation of the two ester linkages. Research has led to the development of a successful procedure that employs two sets of orthogonally removable protecting groups for the side chains of the amino acid residues involved in the ester bonds. nih.gov This strategy allows for the sequential and controlled formation of each ester bridge.

The synthesis of the linear peptide precursor of marinostatins is typically accomplished using automated solid-phase peptide synthesis (SPPS). This method allows for the efficient and stepwise addition of amino acids to a solid support. nih.gov Following the assembly of the linear peptide, it is cleaved from the resin.

The subsequent cyclization steps, involving the formation of the ester linkages, are often performed in the solution phase. This hybrid approach leverages the speed and efficiency of SPPS for the linear chain assembly and the flexibility of solution-phase chemistry for the more complex cyclization reactions. This combination has proven effective in the synthesis of various complex cyclic peptides.

Design and Synthetic Access to this compound Analogs

The synthesis of analogs of this compound is a powerful tool for elucidating the structure-activity relationships (SAR) of this class of protease inhibitors. By systematically modifying the structure, researchers can probe the role of individual amino acids and the ester linkages in the molecule's inhibitory activity.

SAR studies on marinostatin have revealed that the N-terminal sequence and the rigidity of the cyclic structure are critical for its inhibitory function. nih.gov It has been demonstrated that the minimal required structure for expressing inhibitory activity is the sequence (1-9) in a monocyclic form. nih.gov The proline residue at position 7 plays a crucial role in maintaining the structural rigidity necessary for activity. nih.gov

Furthermore, the reactive site of this compound has been identified as the Met(3)-Arg(4) peptide bond. researchgate.nettandfonline.com This was determined through experiments involving the reversible cleavage and regeneration of this bond. researchgate.net The design and synthesis of analogs with modifications at this site have been instrumental in understanding its interaction with target proteases.

To understand the structural and functional importance of the ester linkages, analogs have been synthesized where these bonds are replaced with more stable disulfide bridges. researchgate.net For example, an analog of a 12-residue marinostatin, designated MST-2SS, was synthesized with two disulfide bridges at positions corresponding to the ester linkages (Cys(3)-Cys(9) and Cys(8)-Cys(11)). researchgate.net

Structure Activity Relationship Sar Studies of Marinostatin D

Delineation of the Minimum Structural Requirements for Protease Inhibitory Activity

Research into the structural basis of Marinostatin D's inhibitory properties has revealed that the entire 12-residue bicyclic structure is not essential for its function. The minimum structural motif required for protease inhibitory activity resides within the N-terminal portion of the molecule, specifically the sequence encompassing residues 1-9, which forms a monocyclic structure. nih.govresearchgate.net This truncated variant, containing a single lactone ring, is sufficient to exhibit protease inhibition, although its potency is reduced compared to the native bicyclic this compound. researchgate.net

A pivotal element within this minimal active sequence is the Proline residue at position 7 (Pro(7)). nih.govresearchgate.net This residue is critical for maintaining the structural rigidity of the cyclic peptide backbone. The cis-conformation of the Tyr(6)-Pro(7) peptide bond is a key feature, inducing a β-turn that forces the backbone into a rigid conformation. researchgate.netresearchgate.netnih.gov This structural rigidity is a prerequisite for the effective interaction of the inhibitor with the target protease.

Identification of Key Amino Acid Residues Governing Inhibitory Potency and Selectivity

The amino acid composition of this compound, particularly within the reactive site loop, plays a crucial role in determining its inhibitory potency and selectivity against different proteases. The wild-type this compound is a potent inhibitor of serine proteases such as subtilisin and chymotrypsin (B1334515) but does not inhibit trypsin. researchgate.net

Structure-activity relationship studies have demonstrated that the specificity of marinostatin can be dramatically altered by strategic amino acid substitutions. A key example is the interchange of the Methionine (Met) residue at the P1 position (adjacent to the scissile bond) and the Arginine (Arg) residue at the P1' position. By swapping these residues, the inhibitory profile is reversed; the modified peptide loses its activity against subtilisin but becomes a potent inhibitor of trypsin. researchgate.net This highlights the critical role of the P1 residue in determining protease selectivity, a common feature among canonical protease inhibitors.

The N-terminal Phenylalanine residue (Phe(1)) has also been identified as essential for inhibitory activity, likely due to its interaction with a binding pocket in the target protease. researchgate.net The following table summarizes the inhibitory activities of this compound and some of its analogs, illustrating the impact of specific amino acid residues on potency and selectivity.

| Compound | Sequence | Target Protease | IC50 (µM) |

| This compound | FATMRYPSDSDE (bicyclic) | Subtilisin | Potent Inhibitor (Ki ~10⁻⁹ M) researchgate.net |

| Chymotrypsin | Potent Inhibitor researchgate.net | ||

| Trypsin | No Inhibition researchgate.net | ||

| Marinostatin E | Sequence not fully specified | Chymotrypsin | 4.0 researchgate.netresearchgate.net |

| Subtilisin | 39.6 researchgate.netresearchgate.net | ||

| [Arg(4), Met(5)]-Marinostatin (1-9) | FARMYPSDS (monocyclic) | Trypsin | Potent Inhibitor researchgate.net |

| Subtilisin | Inactive researchgate.net |

Mechanistic Contribution of Ester Linkages to Bioactivity

A defining structural feature of this compound is its bicyclic structure, which is formed by two intramolecular ester linkages: one between Threonine at position 3 (Thr(3)) and Aspartic acid at position 9 (Asp(9)), and another between Serine at position 8 (Ser(8)) and Aspartic acid at position 11 (Asp(11)). nih.govresearchgate.netnih.gov These ester bonds are not merely structural linkers but play a crucial mechanistic role in the molecule's bioactivity.

The ester linkages are fundamental in maintaining the compact and rigid three-dimensional conformation of the peptide. This rigidity is essential for presenting the reactive site loop to the protease in an optimal conformation for binding. The hydrogen bond acceptability of the ester linkage involving Thr(3) is particularly important for suppressing fluctuations in the reactive site, thereby sustaining the inhibitory activity. researchgate.netnih.gov

Principles of Rational Design for Modulating Protease Specificity based on this compound Scaffolds

The knowledge gleaned from SAR studies of this compound has provided a solid foundation for the rational design of new protease inhibitors with altered or enhanced specificities. The key principles guiding this design process revolve around the manipulation of the amino acid residues within the reactive site loop, particularly the P1 residue, and the preservation of the rigid cyclic scaffold.

The successful conversion of a subtilisin inhibitor into a trypsin inhibitor by swapping the Met and Arg residues at the P1 and P1' positions, respectively, serves as a prime example of this principle in action. researchgate.net This demonstrates that by understanding the substrate preferences of target proteases, the specificity of the marinostatin scaffold can be rationally engineered.

The general strategy involves:

Identifying the target protease and its substrate specificity: Determining the preferred amino acid residues at the P1, P2, P3, etc., positions for the target protease.

Modifying the reactive site loop of the marinostatin scaffold: Synthesizing marinostatin analogs where the amino acid residues in the reactive site loop are substituted to match the preferences of the target protease.

By applying these principles, the marinostatin scaffold serves as a versatile template for the development of a new generation of selective protease inhibitors for various therapeutic and biotechnological applications.

Mechanisms of Biological Action of Marinostatin D

Target Protease Specificity and Inhibition Profile of Marinostatin D

This compound exhibits a distinct and selective inhibitory profile, primarily targeting endopeptidases such as subtilisin, chymotrypsin (B1334515), and elastase. nih.govnih.gov Notably, it does not demonstrate inhibitory activity against trypsin. nih.govnih.gov This specificity is a hallmark of its unique structural architecture.

The potency of this compound has been quantified against specific proteases. For instance, a 12-residue variant of marinostatin, designated MST(1-12), has shown a strong inhibitory constant (Ki) of 1.5 x 10⁻⁹ M against subtilisin BPN'. nih.gov While the precise Ki or IC50 values for chymotrypsin and elastase are not extensively documented in publicly available literature, the consistent reports of its strong inhibitory action underscore its efficacy. nih.govnih.gov Another related compound, Marinostatin E, has been reported to inhibit chymotrypsin and subtilisin with IC50 values of 4.0 µM and 39.6 µM, respectively, providing further context to the inhibitory potential of the marinostatin family. nih.gov

The specificity of marinostatin can be rationally altered. For example, by swapping the methionine and arginine residues at positions four and five, the inhibitor's preference can be shifted from subtilisin to trypsin. nih.gov

Table 1: Inhibition Profile of this compound and a Related Analog

| Compound | Target Protease | Inhibition Constant (Ki) | IC50 |

|---|---|---|---|

| This compound (MST 1-12) | Subtilisin BPN' | 1.5 x 10⁻⁹ M | Not Reported |

| This compound | Chymotrypsin | Not Reported | Not Reported |

| This compound | Elastase | Not Reported | Not Reported |

| Marinostatin E | Subtilisin | Not Reported | 39.6 µM |

| Marinostatin E | Chymotrypsin | Not Reported | 4.0 µM |

Molecular Interactions at the Enzyme-Inhibitor Interface

The remarkable inhibitory activity of this compound is rooted in its unique bicyclic structure, which is formed by two intramolecular ester linkages: one between Threonine-3 (Thr3) and Aspartic acid-9 (Asp9), and another between Serine-8 (Ser8) and Aspartic acid-11 (Asp11). nih.govnih.gov This rigid framework is essential for its function.

A critical feature for its inhibitory action is the cis-conformation of the Proline-7 (Pro7) residue. nih.govnih.gov This conformation induces a rigid β-turn in the peptide backbone, which is crucial for the proper positioning of the inhibitor within the active site of the target protease. nih.gov

At the heart of the enzyme-inhibitor interaction is a significant hydrogen bond. The backbone amide proton of Arginine-5 (Arg5), the P1' residue in the inhibitor, forms a hydrogen bond with the carbonyl oxygen of the ester linkage between Thr3 and Asp9. nih.govnih.gov This interaction is pivotal for stabilizing the complex and suppressing the fluctuation of the reactive site, thereby maintaining the inhibitory activity. nih.gov The scissile bond, the peptide bond between Methionine-4 (Met4) and Arg5, is thus shielded from hydrolysis. nih.gov

Studies on synthetic analogs have further illuminated the importance of these structural features. An analog with disulfide bridges replacing the ester linkages, while still showing strong inhibitory activity, was found to be more flexible and susceptible to hydrolysis over time, highlighting the crucial role of the ester linkages in maintaining a stable inhibitory conformation. nih.gov

Elucidation of Canonical Inhibitory Mechanisms

This compound operates through a canonical, or standard, inhibitory mechanism, a well-established model for many serine protease inhibitors. nih.gov This mechanism relies on the inhibitor mimicking a substrate and binding tightly to the active site of the enzyme, but in a manner that is highly resistant to proteolytic cleavage.

The rigid, conformationally constrained structure of this compound is the key to its canonical inhibitory action. nih.gov The bicyclic structure, reinforced by the ester linkages and the cis-proline residue, presents a "binding loop" to the protease that fits snugly into the active site. nih.govnih.gov The conformation of this compound's binding loop has been shown to be superimposable on that of other known canonical inhibitors, such as the turkey ovomucoid third domain (OMTKY3), when bound to subtilisin. nih.gov

This rigid structure ensures that the scissile bond (Met4-Arg5) is held in an ideal, yet non-reactive, conformation within the enzyme's active site. nih.gov The stability of the enzyme-inhibitor complex is so high that the hydrolysis of the inhibitor is extremely slow, effectively sequestering the protease and preventing it from acting on its natural substrates. The structural integrity conferred by the ester linkages is so profound that it allows this compound to be one of the smallest known natural protease inhibitors. nih.gov

Marinostatin D As a Chemical Probe in Biological Research

Application in Enzymology and Reaction Kinetics Studies

Marinostatin D's well-defined inhibitory properties make it a powerful tool for enzymologists studying serine proteases. It has been instrumental in characterizing the kinetics and mechanism of inhibition for enzymes such as subtilisin, chymotrypsin (B1334515), and elastase.

This compound is a potent inhibitor of subtilisin, with a reported inhibition constant (K_i) of 1.5 x 10⁻⁹ M. acs.org Its disulfide analog, MST-2SS, in which the two ester linkages are replaced by disulfide bridges, exhibits a similarly potent K_i value of 3.4 x 10⁻⁹ M against subtilisin BPN'. acs.org The mechanism of inhibition is canonical, involving the binding of the inhibitor to the active site of the enzyme in a substrate-like manner, thereby blocking substrate access through steric hindrance. acs.org Studies have shown that while the native marinostatin provides stable inhibition, disulfide-linked analogs can exhibit temporary inhibition, being susceptible to hydrolysis at the reactive site after prolonged incubation with the enzyme. nih.gov

The inhibitory activity of this compound extends to other serine proteases, including chymotrypsin and elastase, although it does not inhibit trypsin. acs.org While specific K_i values for chymotrypsin and elastase are not as readily available in the literature, a related compound, marinostatin E, has been shown to inhibit chymotrypsin and subtilisin with IC₅₀ values of 4.0 µM and 39.6 µM, respectively. nih.gov The mode of inhibition for this compound against these proteases is presumed to be competitive, a common mechanism for substrate-analog inhibitors where the inhibitor reversibly binds to the enzyme's active site, increasing the apparent Michaelis constant (K_m) for the substrate without affecting the maximum reaction velocity (V_max). nih.govnih.gov

Table 1: Inhibitory Activity of this compound and its Analogs

| Compound | Target Protease | Inhibition Constant (K_i) | IC₅₀ |

| This compound | Subtilisin | 1.5 x 10⁻⁹ M acs.org | Not Reported |

| MST-2SS (disulfide analog) | Subtilisin BPN' | 3.4 x 10⁻⁹ M acs.org | Not Reported |

| Marinostatin E | Chymotrypsin | Not Reported | 4.0 µM nih.gov |

| Marinostatin E | Subtilisin | Not Reported | 39.6 µM nih.gov |

Utility in Investigating Protease Regulation and Biological Pathways

The specificity of this compound allows researchers to use it as a chemical probe to investigate the roles of its target proteases in complex biological systems. By selectively inhibiting these enzymes, scientists can elucidate their involvement in various cellular and physiological processes.

Subtilisin-like proteases (subtilases) are a diverse family of serine proteases found in a wide range of organisms, including plants, where they are involved in processes such as plant defense. researchgate.net The use of serine protease inhibitors has been shown to impact plant immune responses, suggesting that inhibitors like this compound could be valuable tools for studying the specific roles of subtilases in plant-pathogen interactions and programmed cell death. researchgate.net

In mammalian systems, proteases such as chymotrypsin and elastase play crucial roles in processes like tissue repair and inflammation. nih.govnih.gov The combination of trypsin and chymotrypsin has been used clinically to facilitate the healing of injuries due to their anti-inflammatory and anti-edematous properties. nih.govnih.gov While direct studies employing this compound to investigate these specific pathways are not extensively documented, its ability to potently inhibit chymotrypsin and elastase makes it a potential research tool for dissecting the molecular mechanisms underlying tissue repair and inflammatory diseases. For instance, it could be used in cell-based or animal models to block the activity of these proteases and observe the downstream consequences on cellular signaling and tissue morphology.

Development of this compound Derivatives as Research Tools

The structural simplicity and modular nature of this compound make it an attractive scaffold for the rational design and synthesis of novel research tools with altered specificities and functionalities. nih.gov

A significant breakthrough in the development of this compound derivatives was the successful conversion of its inhibitory specificity. By swapping the fourth and fifth amino acid residues, researchers were able to transform Marinostatin from a potent subtilisin inhibitor into a powerful trypsin inhibitor. acs.org This demonstrated the potential to engineer the marinostatin framework to target different proteases with high selectivity, creating a panel of specific inhibitors for various research applications.

Furthermore, the core structure of this compound can be chemically modified to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), to create powerful molecular probes for studying enzyme localization and protein-protein interactions.

Fluorescently Labeled Derivatives: The conjugation of a fluorescent molecule to this compound would enable researchers to visualize the subcellular localization of its target proteases in living cells using fluorescence microscopy. This approach can provide valuable insights into the spatial and temporal regulation of protease activity. While specific fluorescently labeled this compound probes have not been extensively reported, the general strategy of labeling peptides with fluorescent dyes is a well-established technique in chemical biology.

Biotinylated Derivatives: Attaching a biotin tag to this compound allows for the affinity purification of its target proteases and their associated protein complexes from cell lysates. This technique, known as a pull-down assay, is invaluable for identifying novel substrates and interacting partners of the target proteases, thereby expanding our understanding of their biological functions and regulatory networks.

The development of such derivatives expands the utility of this compound beyond a simple inhibitor to a versatile platform for creating sophisticated chemical probes to explore the complex world of protease biology.

Q & A

Q. How is Marinostatin D typically purified from marine bacterial sources, and what methodological considerations ensure reproducibility?

this compound is purified using a combination of liquid chromatography (e.g., HPLC) and specialized growth media optimized for protease inhibitor production. For reproducible isolation, researchers should document bacterial strain sources (e.g., Alteromonas or Algicola spp.), culture conditions (e.g., kanamycin-supplemented media), and purification protocols, including column specifications and gradient elution parameters. Critical details like centrifugation speeds and buffer compositions must be explicitly stated to enable replication .

Q. What experimental approaches confirm the serine protease inhibitory activity of this compound?

Activity is validated via enzyme inhibition assays using trypsin, chymotrypsin, or elastase. Researchers should include:

- Positive controls (e.g., known inhibitors like PMSF).

- Substrate-specific kinetics (e.g., chromogenic substrates like N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

- Dose-response curves to calculate IC50 values. Statistical validation (e.g., triplicate trials, ANOVA) ensures robustness .

Q. What analytical techniques are essential for characterizing the molecular identity of this compound post-purification?

- Mass spectrometry (MS): MALDI-TOF or ESI-MS for accurate molecular weight determination.

- NMR spectroscopy: For structural elucidation of cyclic regions and disulfide/ester bonds.

- Amino acid analysis: Hydrolysis followed by HPLC or Edman degradation to confirm sequence .

Advanced Research Questions

Q. What challenges arise when determining the three-dimensional structure of this compound, and how can they be addressed?

Structural studies face challenges such as:

- Signal broadening in NMR due to conformational flexibility. Mitigate by using cryoprobes or stabilizing solvents.

- Crystallization difficulties with cyclic peptides. Employ sparse-matrix screening or co-crystallization with target proteases. Complementary techniques like circular dichroism (CD) or molecular dynamics (MD) simulations can validate proposed models .

Q. How can researchers design experiments to resolve discrepancies in reported bioactivity data for this compound?

- Standardize assay conditions: Buffer pH, temperature, and substrate concentrations.

- Control for peptide stability: Pre-test degradation via LC-MS under assay conditions.

- Cross-validate with orthogonal methods: Compare inhibition kinetics across multiple proteases and substrates .

Q. What strategies are employed for heterologous production of this compound, and how can expression systems be optimized?

- Gene cluster cloning: Amplify mstA and mstB biosynthetic genes via PCR and clone into vectors (e.g., pET-41a(+)).

- Optimize codon usage: Adapt sequences for E. coli expression systems.

- Induction tuning: Test varying IPTG concentrations and induction times to balance yield and solubility .

Q. How do post-translational modifications (PTMs) in this compound influence its inhibitory kinetics, and what methods quantify these effects?

- Ester bond formation: Use alkaline hydrolysis or CNBr treatment to linearize the peptide, followed by MS/MS to map PTM sites.

- Kinetic assays: Compare inhibitory constants (Ki) of wild-type vs. PTM-deficient mutants.

- Molecular docking: Predict PTM-mediated interactions with protease active sites .

Q. What genomic approaches identify biosynthetic gene clusters responsible for this compound production?

- PCR-based screening: Design primers targeting conserved regions of mstA/mstB.

- Whole-genome sequencing: Annotate clusters using tools like antiSMASH.

- Heterologous expression: Validate cluster functionality by expressing in E. coli and detecting Marinostatin derivatives .

Q. How can computational modeling complement experimental data in elucidating this compound's structure-activity relationships?

- Molecular docking: Predict binding modes to proteases (e.g., chymotrypsin) using software like AutoDock.

- MD simulations: Analyze peptide flexibility and protease-peptide interaction stability over time.

- QSAR models: Corrogate structural motifs (e.g., aromatic residues) with inhibitory potency .

Methodological Best Practices

- Reproducibility: Document strain origins (e.g., Algicola sagamiensis JCM 11461<sup>T</sup>), reagent sources, and statistical methods .

- Data validation: Use orthogonal techniques (e.g., NMR + MS) for structural confirmation .

- Ethical reporting: Avoid data manipulation; explicitly state limitations in structural or kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.